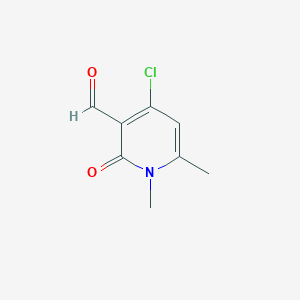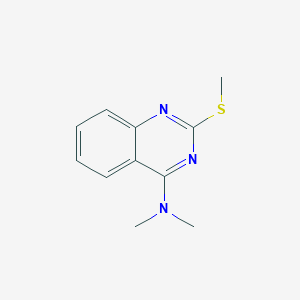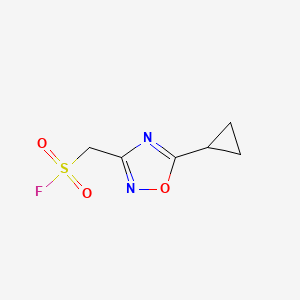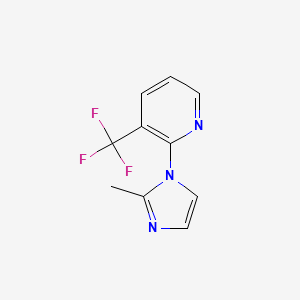![molecular formula C13H17N3O B2531006 [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1549545-32-5](/img/structure/B2531006.png)
[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 . It is also known as 4H-1,2,4-Triazole-3-methanol, 4-ethyl-5-(2-phenylethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with an ethyl group at the 4-position and a phenylethyl group at the 5-position. The 3-position of the triazole ring is substituted with a methanol group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s reasonable to anticipate that it might undergo reactions similar to those of other fentanyl analogs. These could include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .科学的研究の応用
Corrosion Inhibition
The corrosion inhibition performances of similar triazole derivatives have been studied for their efficiency in reducing the corrosion rate of mild steel in a hydrochloric solution. These compounds, through their adsorption on the metal surface, significantly enhance corrosion resistance. The inhibitive effect occurs due to the formation of a protective layer on the metal surface, which is crucial in industries dealing with metal preservation and protection. Notably, the adsorption of these inhibitors aligns with the Langmuir adsorption isotherm, indicating a monolayer formation on the metal surface. Quantum chemical calculations have further aided in understanding the relationship between molecular structure and inhibition efficiency, offering insights into designing more effective corrosion inhibitors (Rahmani et al., 2018).
Catalytic Applications in Organic Synthesis
The synthesis of styrene via the catalytic hydrophenylation of ethylene showcases the potential of triazole derivatives in organic synthesis. The selectivity towards styrene production varies with ethylene pressure, demonstrating the versatility of these catalysts in manipulating reaction outcomes. Such catalytic processes are essential for the production of valuable chemical precursors and materials in the chemical industry. The detailed understanding of catalytic mechanisms, as well as the influence of ligand structures on selectivity, highlights the importance of triazole derivatives in advancing synthetic methodologies (Jia et al., 2017).
Molecular Interaction Studies
Triazole derivatives play a significant role in molecular interaction studies, such as the formation of stable complexes with metals, which are pivotal in various catalytic reactions. For instance, the formation of tris(triazolyl)methanol ligand complexes with CuCl demonstrates their effectiveness in catalyzing Huisgen 1,3-dipolar cycloadditions. This application is crucial in the pharmaceutical industry for the synthesis of diverse organic compounds, including drugs and agrochemicals. The ability to perform reactions under mild conditions with low catalyst loadings highlights the efficiency and environmental friendliness of these catalytic systems (Ozcubukcu et al., 2009).
Advanced Material Synthesis
The synthesis and characterization of new silver(I) and palladium(II) complexes containing 1,2,4-triazole moieties demonstrate the utility of triazole derivatives in the development of advanced materials. These complexes, with their unique properties, have potential applications in catalysis, material science, and nanotechnology. The ability to tailor the chemical properties of these complexes through molecular design opens new avenues for the development of innovative materials with specific functionalities (Ghassemzadeh et al., 2008).
特性
IUPAC Name |
[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-16-12(14-15-13(16)10-17)9-8-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQALGVKZSZTDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
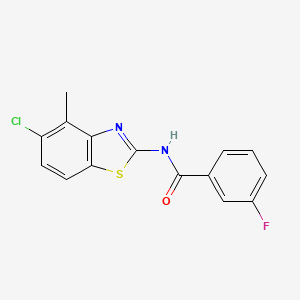
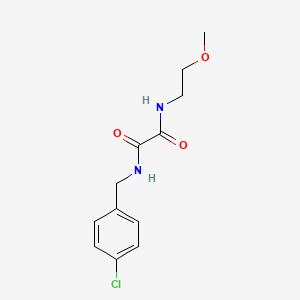
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
